5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl derivatives . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amines.
Scientific Research Applications
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: Shares a similar core structure but lacks the 2-one functional group.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-6(9)10-5-3-7(12)11-8(4)5/h2H,3H2,1H3,(H,11,12) |
InChI Key |
DCECZADLCPJBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C2)Cl |
Origin of Product |
United States |
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